

Application Notes and Protocols for Verifying Covalent Binding of NF764 to CTNNB1

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Compound of Interest

Compound Name: NF764

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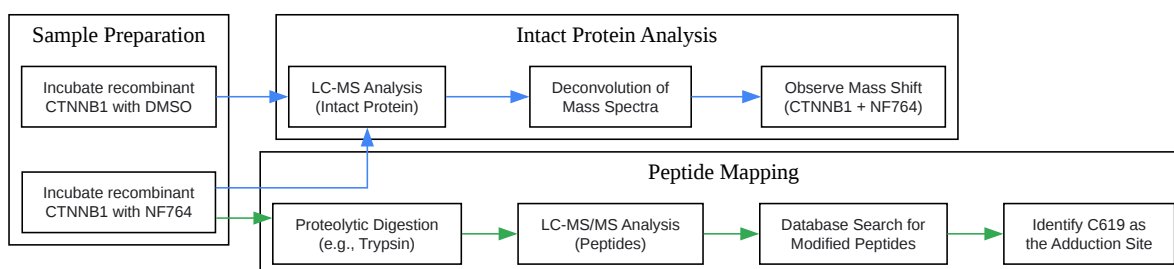
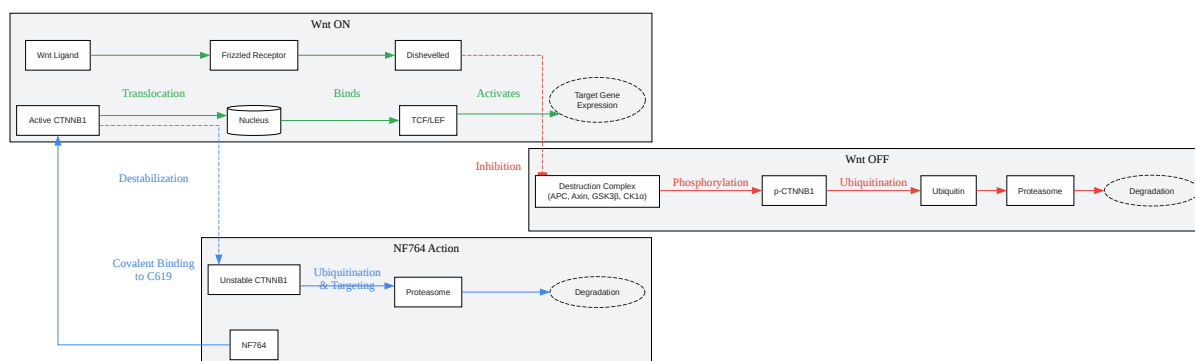
Introduction

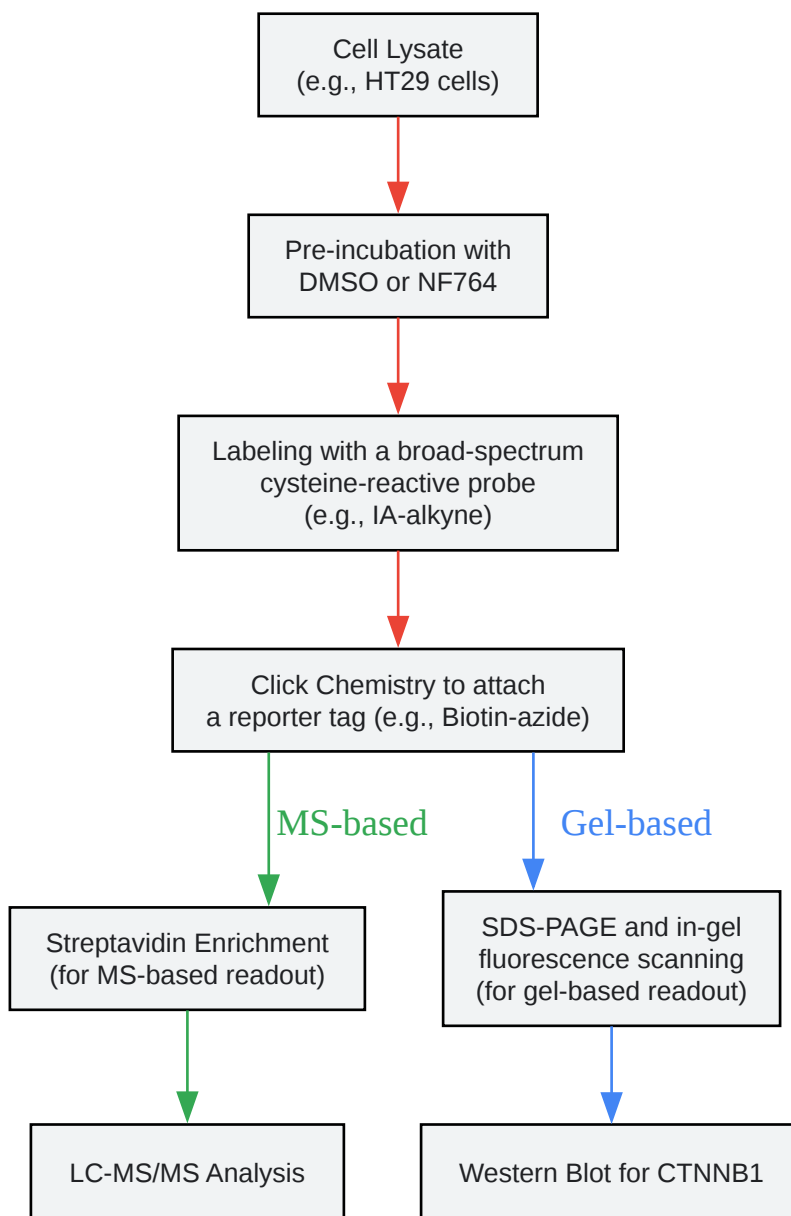
These application notes provide a comprehensive overview of the techniques used to verify the covalent binding of **NF764**, a potent degrader of β -catenin (CTNNB1), to its target protein.[1] CTNNB1 is a crucial component of the Wnt signaling pathway and a key player in cell-cell adhesion.[2][3][4][5] Dysregulation of this pathway is implicated in various cancers, making CTNNB1 an important therapeutic target.[5][6] **NF764** has been identified as a covalent degrader of CTNNB1, acting through a destabilization-mediated, proteasome-dependent mechanism.[6][7][8] This document details the experimental protocols and data presentation required to confirm the covalent interaction between **NF764** and CTNNB1, specifically targeting cysteine 619 (C619).[7][9]

The verification of a covalent binding mechanism is critical in drug development for several reasons. Covalent inhibitors can offer prolonged duration of action and high potency, often at lower doses.[10] However, it is essential to rigorously characterize their binding to ensure target specificity and minimize off-target effects.[11] The methodologies described herein are standard yet powerful techniques in chemical biology and proteomics for characterizing covalent inhibitors.[12][13]

Signaling Pathway and Mechanism of Action

CTNNB1 is a dual-function protein involved in both cell adhesion and gene transcription.[5] In the canonical Wnt signaling pathway, the absence of a Wnt signal leads to the phosphorylation of CTNNB1 by a destruction complex, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Upon Wnt pathway activation, this degradation is inhibited, allowing CTNNB1 to accumulate in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[2][5] **NF764** covalently binds to CTNNB1, leading to its destabilization and subsequent degradation by the proteasome, thereby inhibiting its function.[6][7]





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